molecular formula C16H14N4O3S B12402940 Glyoxalase I inhibitor 5

Glyoxalase I inhibitor 5

Katalognummer: B12402940
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: HZHXXZUPMORJKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glyoxalase I inhibitor 5 is a compound that targets the enzyme glyoxalase I, which plays a crucial role in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. This enzyme is part of the glyoxalase system, which is essential for cellular detoxification processes. Glyoxalase I inhibitors are being explored for their potential therapeutic applications, particularly in cancer treatment, due to their ability to induce cytotoxic stress in tumor cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of glyoxalase I inhibitor 5 typically involves the use of advanced organic synthesis techniques. One common approach is the use of ligand-based pharmacophore modeling and molecular docking to identify potential inhibitors, followed by chemical synthesis and biological evaluation . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations.

Industrial Production Methods: Industrial production of glyoxalase I inhibitors may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated synthesis equipment and stringent quality control measures to produce the compound on a commercial scale .

Analyse Chemischer Reaktionen

Types of Reactions: Glyoxalase I inhibitor 5 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .

Wissenschaftliche Forschungsanwendungen

Glyoxalase I inhibitor 5 has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of glyoxalase I inhibitor 5 involves the inhibition of the glyoxalase I enzyme, leading to the accumulation of methylglyoxal and other cytotoxic metabolites. This induces cellular stress and apoptosis, particularly in tumor cells. The molecular targets include the active site of glyoxalase I, where the inhibitor binds and prevents the enzyme from catalyzing the detoxification of methylglyoxal .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Glyoxalase I inhibitor 5 is unique due to its specific binding affinity and inhibitory potency against glyoxalase I. It has shown promising results in preclinical studies, particularly in inducing cytotoxic stress in multidrug-resistant tumor cells .

Biologische Aktivität

Glyoxalase I (Glo-I) is a crucial enzyme in the glyoxalase system, which detoxifies methylglyoxal (MG), a byproduct of glycolysis. The inhibition of Glo-I has gained attention for its potential therapeutic applications, particularly in cancer treatment and other diseases associated with elevated MG levels. This article focuses on the biological activity of Glyoxalase I inhibitor 5, exploring its mechanisms, efficacy, and potential applications based on recent research findings.

Glo-I catalyzes the conversion of MG and glutathione into S-D-lactoylglutathione, which is subsequently hydrolyzed by Glo-II to produce non-toxic D-lactic acid. Inhibition of Glo-I leads to an accumulation of MG, which can exert cytotoxic effects on rapidly proliferating cells, making it a target for cancer therapy .

Key Mechanisms:

  • Inhibition of Cancer Cell Proliferation: Glo-I inhibitors have been shown to reduce cell proliferation in various cancer cell lines by increasing MG levels, leading to apoptosis and reduced migration .
  • Multidrug Resistance Modulation: Overexpression of Glo-I is linked to multidrug resistance in cancer cells. Inhibiting this enzyme can enhance the efficacy of chemotherapeutic agents by overcoming resistance mechanisms .

Efficacy in Cancer Models

Recent studies have demonstrated the effectiveness of Glo-I inhibitors, including this compound, in various cancer models.

StudyCell LineConcentration (µM)Inhibition (%)Comments
Huh7 (HCC)2057 ± 12Significant reduction in proliferation and migration.
Various50>50 for SYN 22881895 and SYN 25285236High inhibition percentages compared to control.
Glioblastoma SNB-19VariesMost active in vitroDemonstrated potent antitumor activity.

Case Studies

Case Study 1: Hepatocellular Carcinoma (HCC)
In a study analyzing Glo-I expression in HCC tissues, high levels were associated with increased cell proliferation and migration. Treatment with Glo-I inhibitors significantly reduced these malignancy-associated behaviors, suggesting that targeting Glo-I could enhance therapeutic responses to existing treatments like sorafenib .

Case Study 2: Glioblastoma Multiforme
The use of this compound showed promising results in glioblastoma models, where it was able to induce significant cytotoxicity by elevating MG levels selectively in tumor cells while sparing normal cells .

Research Findings

The following findings highlight the biological activity and therapeutic potential of this compound:

  • In Vitro Studies: Inhibitors demonstrated effective cytotoxicity against various cancer cell lines, with IC50 values indicating potent inhibition at low concentrations (e.g., delphinidin with IC50 = 1.9 µM) .
  • In Vivo Efficacy: Small-scale studies indicated that this compound effectively inhibited tumor growth in animal models, suggesting its potential for clinical application .
  • Clinical Implications: While clinical trials are still pending for many Glo-I inhibitors, early-stage research supports their use as adjunct therapies to improve outcomes in patients with high Glo-I expressing tumors .

Eigenschaften

Molekularformel

C16H14N4O3S

Molekulargewicht

342.4 g/mol

IUPAC-Name

5-[(8-hydroxyquinolin-5-yl)diazenyl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C16H14N4O3S/c1-10-4-5-11(9-15(10)24(17,22)23)19-20-13-6-7-14(21)16-12(13)3-2-8-18-16/h2-9,21H,1H3,(H2,17,22,23)

InChI-Schlüssel

HZHXXZUPMORJKH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)O)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.